molecular formula C9H21N3O2 B064419 tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate CAS No. 193206-49-4

tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate

Cat. No.: B064419
CAS No.: 193206-49-4
M. Wt: 203.28 g/mol
InChI Key: KQXGYFNJIMVFDT-UHFFFAOYSA-N
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Description

Tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C9H21N3O2 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • Preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine : This study focused on the synthesis of a derivative of tert-butyl carbamate, demonstrating its potential in creating specific organic compounds (Zhong-Qian Wu, 2011).
    • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate : This research highlights the synthesis of a tert-butyl carbamate derivative, an important intermediate in biologically active compounds like omisertinib (AZD9291) (Bingbing Zhao et al., 2017).
    • α-Alkyl-α-aminosilanes. 1. Metalation and alkylation between silicon and nitrogen : This paper discusses the metalation of tert-butyl carbamate derivatives and their subsequent reaction with electrophiles, useful for preparing α-functionalized α-amino silanes (S. Sieburth et al., 1996).
  • Pharmaceutical and Biomedical Applications :

    • Synthesis and Crystallographic Studies of (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester : This compound was prepared from tert-butyl carbamate and characterized, with potential applications in pharmaceuticals (R. Kant et al., 2015).
    • Glycosylative transcarbamylation: efficient transformation of tert-butyl carbamates to novel glycoconjugates : This study demonstrates how tert-butyl carbamates can be transformed into 2-deoxy-2-amino sugar carbamates, useful in creating unnatural glycopeptide building blocks (K. Henry & J. Lineswala, 2007).
  • Crystallographic and Structural Analysis :

    • A synthetic intermediate of enantiopure N-protected β-hydroxy­valine, (2R)-2-[N-(tert-butoxy­carbonyl)­amino]-3-methylbutane­-1,3-diol : This paper discusses the crystal structure of a tert-butyl carbamate derivative, important in the synthesis of β-hydroxyvaline (H. Oku et al., 2004).
  • Development of Novel Compounds and Intermediates :

    • Regioselective Deprotection and Acylation of Penta‐N‐Protected Thermopentamine : This study describes the synthesis of a tert-butyl carbamate derivative, highlighting its use in creating complex compounds with multiple independently removable amino-protecting groups (J. Pak & M. Hesse, 1998).

Biochemical Analysis

Biochemical Properties

N1-Boc-diethylenetriamine has resonance energy transfer interactions with naphthalimide, hydrogen bonding interactions with adenosine, and fluorescence emission from the naphthalimide group . This suggests that N1-Boc-diethylenetriamine can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

It is known that N1-Boc-diethylenetriamine can be used to synthesize ATP , which is a crucial molecule in cellular metabolism and signaling pathways. Therefore, N1-Boc-diethylenetriamine may indirectly influence cell function by affecting ATP levels.

Molecular Mechanism

Its ability to interact with adenosine and naphthalimide suggests that it may bind to biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Given its role in ATP synthesis , it is likely that its effects on cellular function may change over time, depending on the stability and degradation of the compound.

Metabolic Pathways

N1-Boc-diethylenetriamine is involved in the synthesis of ATP , suggesting that it may interact with enzymes and cofactors in metabolic pathways related to ATP production.

Transport and Distribution

Given its role in ATP synthesis , it may be transported to sites where ATP production occurs.

Subcellular Localization

Given its role in ATP synthesis , it may be localized to mitochondria, where ATP production primarily occurs.

Properties

IUPAC Name

tert-butyl N-[2-(2-aminoethylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)12-7-6-11-5-4-10/h11H,4-7,10H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXGYFNJIMVFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394379
Record name N1-Boc-diethylenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193206-49-4
Record name N1-Boc-diethylenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-Boc-2,2'-iminodiethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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